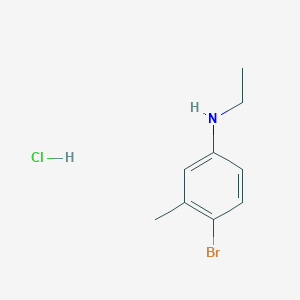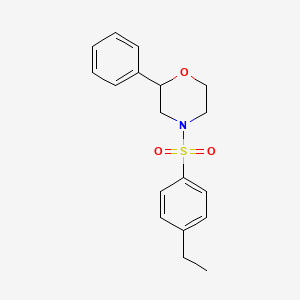
N1-(3-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to "N1-(3-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide" involves multi-step organic reactions, including amide bond formation, sulfonylation, and chlorination. For instance, the synthesis of complex oxalamides and their derivatives can be achieved through acid-catalyzed rearrangements and novel synthetic routes that employ internal oxidants for C-C and C-N bond formation, showcasing the versatility of methods to assemble such structures (Mamedov et al., 2016) (Zhang et al., 2014).
Molecular Structure Analysis
Molecular structure analysis, including crystallography and spectroscopy, plays a crucial role in understanding the geometry, conformation, and electronic properties of complex molecules. For compounds with similar structural frameworks, single-crystal X-ray diffraction has been utilized to elucidate their crystallographic parameters, revealing significant insights into their molecular conformations and intermolecular interactions (Lee, 2010).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves their functional groups engaging in various organic reactions, including nucleophilic substitutions and addition reactions. These chemical behaviors underline the versatility and reactivity of the chlorophenyl and sulfonyl moieties, contributing to the compound's potential utility in further synthetic applications.
Physical Properties Analysis
The physical properties of related compounds, such as melting points, solubility, and crystal habits, are influenced by their molecular structure. Intramolecular and intermolecular interactions, including hydrogen bonding and π-π stacking, significantly affect these properties, as demonstrated in the crystal packing analyses of N-(chlorophenyl)pyridinecarboxamides (Gallagher et al., 2022).
作用机制
Target of Action
The primary target of this compound is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1, which are hormones that stimulate a decrease in blood glucose levels .
Mode of Action
It is believed to interact with its target, dpp4, and inhibit its activity . This inhibition could lead to an increase in the levels of incretins like GLP-1, thereby enhancing their ability to lower blood glucose levels .
Biochemical Pathways
The inhibition of DPP4 leads to an increase in incretin levels, which in turn stimulates insulin secretion from the pancreatic beta cells. Insulin then facilitates the uptake of glucose into cells, thereby reducing blood glucose levels .
Result of Action
The inhibition of DPP4 and the subsequent increase in incretin levels can lead to a decrease in blood glucose levels . This could potentially be beneficial in the management of conditions like diabetes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the individual, and genetic factors. More research is needed to fully understand these influences .
属性
IUPAC Name |
N'-(3-chlorophenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4S/c1-14-10-15(2)20(16(3)11-14)31(29,30)26-9-5-8-19(26)13-24-21(27)22(28)25-18-7-4-6-17(23)12-18/h4,6-7,10-12,19H,5,8-9,13H2,1-3H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFSNASEZZTNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

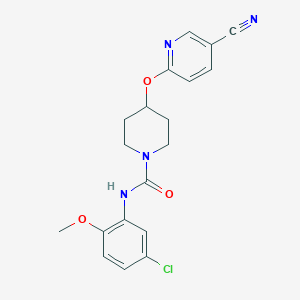
![methyl 3-(3,5-dimethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2493659.png)
![3-decyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493660.png)

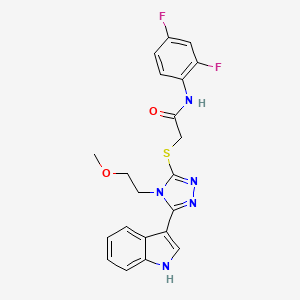
![N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2493668.png)
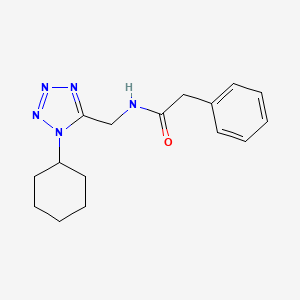
![N-(2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methylphenyl)acetamide](/img/structure/B2493670.png)


![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-one](/img/structure/B2493674.png)
